thromboxane B2

Overview

Description

Thromboxane B2 (TxB2) is a stable metabolite derived from the unstable thromboxane A2 (TxA2), which is a potent platelet aggregating agent and vasoconstrictor. TxA2 has a very short half-life and quickly breaks down into TxB2 non-enzymatically, typically within 3 minutes9. TxB2 itself is inactive but serves as an important marker for the activity of TxA2 in biological systems9.

Synthesis Analysis

The synthesis of TxB2 has been approached through various methods. One study describes the total synthesis of TxB2 using intermolecular ketalization followed by ring-closing metathesis, with key steps including Sharpless asymmetric epoxidation and Mitsunobu lactonization . Another study reports a 12-step asymmetric synthesis from 2,5-dimethoxytetrahydrofuran, utilizing an organocatalytic aldol reaction to create a key bicyclic enal intermediate . Additionally, TxB2 has been synthesized from D-glucose, recognizing the hidden carbohydrate-type symmetry in the molecule , and from (R,R)-tartaric acid, employing regio- and stereoselective techniques . A new facile synthesis of a TxB2 precursor has also been reported, highlighting a stereocontrolled approach using palladium-catalyzed nucleophilic substitution10.

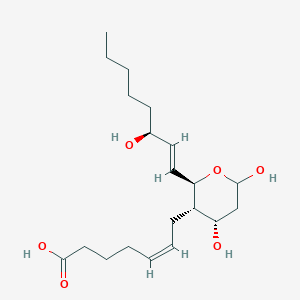

Molecular Structure Analysis

The molecular structure of TxB2 includes an oxane ring, as indicated by the mass spectrum analysis, which is identical to the TxB2 formed from arachidonic acid by guinea pig lung and human platelets . The structure of TxB2 derivatives trapped during the conversion of prostaglandin G2 into TxB2 in platelets has provided insights into the oxane ring structure and the absence of a hemiacetal hydroxyl group found in TxA2 .

Chemical Reactions Analysis

TxB2 is formed from endogenous precursors during short incubations of guinea pig and rat cerebral cortex, with noradrenalin stimulating its formation and indomethacin and mercaptoethanol inhibiting it . In cell lines derived from human lung adenocarcinomas, TxB2 and other 20-carbon fatty acid cyclooxygenase products are synthesized from both exogenous and endogenous arachidonic acid . The formation of TxB2 is a part of the prostaglandin endoperoxide metabolism, where it is a major product alongside other prostanoids .

Physical and Chemical Properties Analysis

TxB2 is a biologically active compound that, despite being inactive itself, is a breakdown product of the highly active TxA29. It is produced in substantial amounts in the lungs, comparable to prostaglandins, and may be involved in regulating bronchomotor tone or bronchospasm . The physical properties of TxB2, such as its bronchoactivity, have been studied in experimental systems, demonstrating that it is a naturally occurring bronchoactive metabolite, albeit weaker compared to other agents like PGF2α .

Scientific Research Applications

Thromboxane B2 in Apoptosis and Liver Damage

This compound (Tx B2) has been studied for its impact on cell death, particularly in the context of hepatocyte apoptosis. Research shows that exogenous Tx B2 can increase the amount of hepatocytes in early stages of apoptosis, such as condensed chromatin and nucleus and cell size reduction. However, it does not significantly change hepatocytes with late-stage apoptotic features. Tx B2 intensifies the apoptotic death caused by carbon tetrachloride and increases chromatin condensation in hepatocytes injured by chenodeoxycholic acid, indicating its role in enhancing hepatocyte apoptotic death and liver damage (Hrushka et al., 2006).

This compound in Cardiopulmonary Dysfunction

In a study focusing on thromboxane A2 and its role in acute lung injury, it was found that this compound concentration increases are associated with elevated transvascular fluid flux, augmented resistances in pulmonary and systemic circulation, and decreased cardiac output. The findings suggest that selective thromboxane A2 synthase inhibition, which impacts this compound levels, may be a therapeutic approach to alleviate cardiovascular and pulmonary dysfunction in cases like smoke inhalation injury (Westphal et al., 2005).

This compound in Cardiovascular and Cerebrovascular Diseases

This compound is also relevant in the context of cardiovascular diseases, including its role in ischemic stroke. Measurement of Tx B2 in serum is used to assess the effect of aspirin on COX-1 activity in platelets. High concentrations of Tx B2 may be a risk factor for ischemic stroke or ischemic heart disease, suggesting its potential as a biomarker for vascular disease risk in aspirin-treated patients (Szczuko et al., 2021).

This compound and Prostate Cancer

Research has indicated a distinctive association of Tx B2 with prostate cancer outcomes, particularly in African American men. High levels of urinary Tx B2, a stable metabolite of thromboxane A2, have been associated with the risk of metastatic prostate cancer and increased mortality rates. This suggests that upregulation of Tx A2/Tx B2 synthesis may promote metastasis and lethal disease in this demographic (Kiely et al., 2021).

Mechanism of Action

Target of Action

Thromboxane B2 (TXB2) is an inactive metabolite of thromboxane A2 . Thromboxane A2 synthesis is the target of the drug aspirin, which inhibits the COX-1 enzyme, the source of thromboxane A2 in platelets .

Mode of Action

Its precursor, thromboxane a2, acts as a vasoconstrictor and a powerful hypertensive agent, promoting platelet agglutination and smooth muscle contraction . Thromboxane A2 causes arterial constriction, induces platelet aggregation, and promotes thrombosis .

Biochemical Pathways

Thromboxane A2, the precursor of this compound, is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . The synthesis of thromboxane A2 can be inhibited by aspirin, which blocks the COX-1 enzyme . This inhibition leads to a decrease in this compound levels, as it is a metabolite of thromboxane A2 .

Pharmacokinetics

This compound is the stable but inactive breakdown product of the chemically unstable thromboxane A2 . The breakdown occurs non-enzymatically with a half-life of 3 minutes . This compound is almost completely cleared in the urine .

Result of Action

It acts as a vasoconstrictor, induces platelet aggregation, and promotes thrombosis . These actions can lead to conditions such as hypertension and cardiovascular diseases .

Action Environment

The action of this compound and its precursor can be influenced by various environmental factors. For instance, the presence of aspirin in the system can inhibit the synthesis of thromboxane A2, thereby reducing the levels of this compound . Additionally, certain components of extra-virgin olive oil can inhibit platelet aggregation and this compound formation in vitro .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

(Z)-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNNGPBEPRNAR-JQBLCGNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903947 | |

| Record name | Thromboxane B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thromboxane B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

54397-85-2 | |

| Record name | TXB2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54397-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thromboxane B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054397852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thromboxane B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thromboxane b(2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thromboxane B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

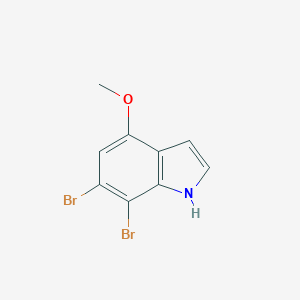

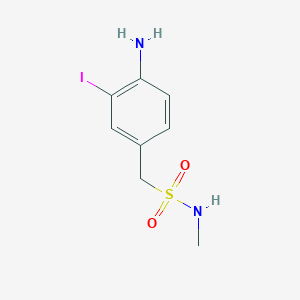

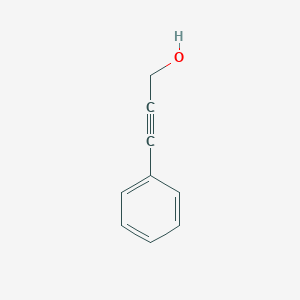

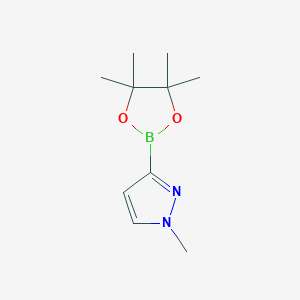

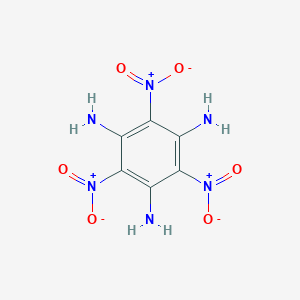

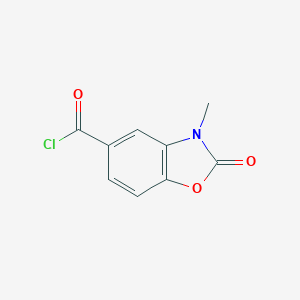

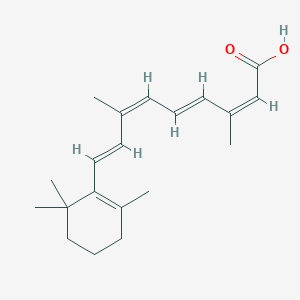

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)

![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)